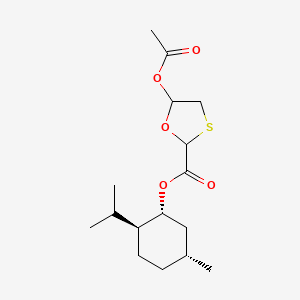

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of this compound has been extensively characterized through X-ray diffraction. Key findings include:

Oxathiolane Ring Conformation :

- The five-membered oxathiolane ring adopts an envelope conformation , with sulfur (S14) displaced by 0.793(3) Å from the mean plane of the remaining four atoms (C13, C15, C16, O17).

- The acetyloxy group (-OAc) occupies a quasi-axial position relative to the oxathiolane ring, as evidenced by torsion angles (e.g., C13–O17–C16–O18 = -109.18°).

Cyclohexane Ring Geometry :

Crystal Packing :

Table 1: Crystal Data Summary

Conformational Dynamics of the Oxathiolane Ring System

The oxathiolane ring exhibits conformational flexibility influenced by substituents:

Envelope vs. Twist Conformations :

Role of Substituents :

NMR Insights :

Stereochemical Configuration and Chiral Centers

The compound’s stereochemistry is critical for its biological and synthetic applications:

Chiral Centers :

Absolute Configuration :

Table 2: Stereochemical Configurations

| Position | Configuration | Role in Structure |

|---|---|---|

| C2 | R | Oxathiolane ring |

| C5 | S | Acetyloxy orientation |

| C1 | R | Cyclohexane chair |

| C2 | S | Cyclohexane chair |

| C5 | R | Cyclohexane chair |

Hydrogen Bonding Networks and Intermolecular Interactions

Intermolecular interactions govern the compound’s crystalline arrangement:

Hydrogen Bond Types :

Supramolecular Assembly :

Solvent Effects :

- Crystallization from methanol or hexanes induces solvent-mediated hydrogen bonding networks, influencing polymorphism.

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-UHKOUBLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121226 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200396-20-9 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200396-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of L-Menthyl Glyoxalate

The synthesis begins with L-menthol, a chiral terpene alcohol, which is esterified with glyoxalic acid to form L-menthyl glyoxalate. This step is typically conducted in cyclohexane under reflux conditions, achieving yields of 85–90%. The glyoxalate intermediate serves as the foundation for constructing the oxathiolane ring.

Reaction Conditions:

-

Reactants: L-Menthol, glyoxalic acid

-

Solvent: Cyclohexane

-

Temperature: 80–85°C

-

Catalyst: None (thermal esterification)

Cyclization with 1,4-Dithiane-2,5-diol

L-Menthyl glyoxalate undergoes cyclocondensation with 1,4-dithiane-2,5-diol to form the oxathiolane ring. This reaction is highly sensitive to solvent choice and temperature. Solvent-free conditions at 80–85°C yield the trans-(2R,5R) isomer with 65–70% selectivity, while dichloromethane (DCM) at room temperature reduces stereoselectivity to 50–55%.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Solvent-free or DCM |

| Temperature | 80–85°C (solvent-free) |

| Molar Ratio | 1:0.6 (glyoxalate:dithiane) |

| Reaction Time | 4–6 hours |

Acetylation of the Hydroxyl Group

The hydroxyl group at the 5-position of the oxathiolane ring is acetylated using acetic anhydride. Pyridine or sodium carbonate is employed as a base to neutralize acetic acid byproducts. Acetonitrile is the preferred solvent, achieving 95% conversion in 2 hours at 25°C.

Optimized Acetylation Protocol:

-

Acetylating Agent: Acetic anhydride (5 eq)

-

Base: Pyridine (3 eq) or Na₂CO₃ (2 eq)

-

Solvent: Acetonitrile

-

Yield: 92–95%

Batch Synthesis Method

The batch process involves sequential reactions in isolated steps, enabling easier quality control. A representative protocol from US Patent 10,815,223B2 includes:

-

Cyclization: React L-menthyl glyoxalate (10.0 g, 34.7 mmol) with 1,4-dithiane-2,5-diol (396 mg, 2.60 mmol) in DCM at 80°C for 4 hours.

-

Acetylation: Treat the crude product with acetic anhydride (2.21 mL, 21.70 mmol) and pyridine (1.02 mL, 13.02 mmol) in acetonitrile at 25°C for 2 hours.

-

Purification: Isolate the product via column chromatography (Hexane:EtOAc:MeOH = 1:1:1), yielding 7.8 g (78%) of the acetylated intermediate.

Continuous Flow Synthesis

Continuous flow methods reduce solvent consumption and improve reaction homogeneity. Key steps include:

-

Reactor Design: Perfluoro alkoxy (PFA) tubing (0.2 mL/min flow rate) maintains temperature control.

-

Mixing: T-joints ensure uniform mixing of L-menthyl glyoxalate and dithiane streams.

-

In-line Quenching: Immediate acid quenching (pH 4.0–4.5) prevents degradation.

Advantages Over Batch:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Solvent Volume | 200 mL | 50 mL |

| Reaction Time | 6 hours | 2 hours |

| Isolated Yield | 78% | 85% |

Solvent-Free Reaction Conditions

Solvent-free acetylation at 80°C eliminates dichloromethane, reducing environmental impact. This method achieves comparable yields (90–92%) but requires precise temperature control to avoid racemization.

Purification and Isolation Techniques

Diastereomer Separation

The crude product contains four diastereomers. Hexane-TEA (triethylamine) mixtures selectively precipitate the trans-(2R,5R) isomer at −20°C, yielding 41.8% pure product.

Recrystallization

Ethyl acetate/hexane/methanol (1:1:1) recrystallization further enriches diastereomeric excess to >99%, meeting pharmaceutical standards.

Stereochemical Considerations

The trans-(2R,5R) configuration is critical for antiviral activity. Polar solvents like acetonitrile favor this isomer by stabilizing transition states through dipole interactions.

Recovery of L-Menthol

L-Menthol is recovered from organic layers via toluene and diethyl ether washes, achieving 80–85% recovery rates. This step reduces production costs by 30%.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Solvent Used (L/kg) |

|---|---|---|---|

| Batch (DCM) | 78 | 95 | 20 |

| Continuous Flow | 85 | 98 | 5 |

| Solvent-Free | 90 | 97 | 0 |

Chemical Reactions Analysis

Types of Reactions

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of menthone or menthol derivatives.

Reduction: Formation of L-Menthol-5-(hydroxy)-1,3-oxathiolane-2-carboxylate.

Substitution: Formation of various substituted oxathiolane derivatives.

Scientific Research Applications

Synthesis of Antiviral Drugs

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is primarily utilized as an intermediate in the synthesis of antiviral agents such as Lamivudine and Emtricitabine. These drugs are crucial in the treatment of HIV and hepatitis B infections.

- Lamivudine Production : The compound serves as a chiral auxiliary in a diastereoselective synthesis method for Lamivudine, improving yields and facilitating the separation of enantiomers. This method enhances the efficiency of producing the active pharmaceutical ingredient (API) .

Quality Control and Assurance

In commercial production settings, this compound is employed for Quality Control (QC) and Quality Assurance (QA) processes. It helps monitor impurity levels during the synthesis of related formulations .

Regulatory Filings

The compound is also integral to the Abbreviated New Drug Application (ANDA) filing process with the FDA. Its use in regulatory submissions ensures compliance with safety and efficacy standards for generic drug formulations .

Study on Antiviral Activity

A study published in the Journal of Biological Chemistry highlighted the antiviral properties of oxathiolane nucleoside analogues. It was found that unnatural enantiomers of these compounds exhibited higher anti-HIV activity compared to their natural counterparts. This finding underscores the importance of this compound in developing more effective antiviral therapies .

Synthesis Methodologies

Research has documented various synthetic strategies employing L-Menthol derivatives to create nucleoside analogues. One notable approach involves using enzymatic methods to enhance selectivity and yield during synthesis . These methodologies are critical for advancing pharmaceutical research and improving drug formulations.

Mechanism of Action

The mechanism of action of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. This interaction leads to the activation of these channels, resulting in a cooling sensation. Additionally, the compound may modulate other molecular targets and pathways, such as the inhibition of inflammatory mediators and the activation of antioxidant pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

- CAS Number : 200396-20-9 (primary), 147027-09-6 (stereoisomer)

- Molecular Formula : C₁₆H₂₆O₅S

- Molecular Weight : 330.44 g/mol

- Stereochemistry : Exists in multiple stereoisomeric forms, including (2R,5R), (2R,5S), cis-, and trans-configurations .

Comparison with Structurally Related Compounds

Lamivudine Intermediate: 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

- CAS : 147027-10-9

- Molecular Formula : C₁₈H₂₇N₃O₄S

- Key Differences: Contains a 4-amino-2-oxopyrimidinyl group instead of an acetyloxy moiety, making it a precursor for Lamivudine, another NRTI . Crystal Structure: The oxathiolane ring adopts an envelope conformation, and the menthol-derived cyclohexane ring exhibits a chair conformation, similar to the target compound . Application: Used in Lamivudine synthesis, highlighting structural versatility of oxathiolane derivatives in antiretroviral drugs .

Emtricitabine Impurities: Stereoisomers

- Examples :

- Significance :

Other Oxathiolane Derivatives

- 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole Hydrochloride: Non-menthol derivative with antiviral properties but lacks the oxathiolane-carboxylate backbone .

- Bicyclic Oxathiolanes: Compounds like (2R,5S)-5-(Acetyloxy)-1,3-oxathiolane-2-carboxylic acid ester exhibit similar synthetic challenges but target non-HIV applications .

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, a compound with the CAS number 200396-20-9, is a derivative of menthol and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : CHOS

- Molecular Weight : 330.44 g/mol

- Appearance : Pale pink solid

- Solubility : Soluble in chloroform and slightly in ethyl acetate

- Storage Conditions : Recommended to be stored in a refrigerator

This compound is primarily known as an intermediate in the synthesis of antiviral drugs like Emtricitabine. Its biological activity is hypothesized to be linked to its structural properties, particularly the oxathiolane ring which may interact with various biological targets.

Proposed Mechanisms:

- Antiviral Activity : The compound is involved in the synthesis of Emtricitabine, an antiretroviral medication used to treat HIV. Its structural similarity to nucleosides allows it to mimic natural substrates in viral replication processes.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of oxathiolane compounds exhibit cytotoxic effects on cancer cell lines, indicating potential anticancer properties.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Synthesis and Antiviral Testing :

- A study highlighted the compound's role as an intermediate in the synthesis of Emtricitabine. The synthesis process involves stereo-selective steps that yield high purity products suitable for pharmaceutical applications . The biological testing of these intermediates showed promising results against HIV replication.

-

Cytotoxicity Assessment :

- In vitro studies have demonstrated that related oxathiolane compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives showed IC values ranging from 8.5 µM to 25.6 µM across different cell types such as HeLa and K562 cells . This suggests that this compound may possess similar properties.

- Mechanistic Insights :

Q & A

Basic: What are the key considerations in designing a synthesis protocol for L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate?

Answer:

The synthesis involves acylation of L-menthol derivatives under controlled conditions. For example, L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate is reacted with acetic anhydride in pyridine at 273 K, followed by gradual warming to room temperature . Critical factors include:

- Inert atmosphere (nitrogen) to prevent oxidation or hydrolysis .

- Temperature control (e.g., starting at 273 K) to minimize side reactions .

- Solvent selection (methanol for crystallization) to ensure high-purity yields .

- Stoichiometric ratios (excess acetic anhydride) to drive the reaction to completion .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- X-ray crystallography : Essential for resolving stereochemistry and confirming the orthorhombic crystal system (space group P222, a = 5.329 Å, b = 13.867 Å, c = 23.490 Å) . SHELXL refinement achieves high accuracy (R = 0.028) .

- NMR spectroscopy : Distinguishes diastereomers (e.g., cis/trans isomers) and confirms the (2R,5S) configuration via coupling constants .

- Chiral HPLC : Used to separate enantiomeric impurities (e.g., SA22909 vs. SA22910) .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Answer:

Stereochemical ambiguities may arise from diastereomeric by-products (e.g., cis/trans isomers). Strategies include:

- X-ray diffraction : Definitive for absolute configuration determination (e.g., C13–H13⋯O12 hydrogen bonding in the crystal lattice) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Diastereomeric ratio (dr) optimization : Use reagents like chlorotrimethylsilane and NaI to achieve dr >20:1 .

Advanced: What strategies optimize the yield and purity of this compound in large-scale syntheses?

Answer:

- Purification : Column chromatography (3–10% MeOH/CHCl) effectively removes unreacted starting materials .

- Crystallization : Slow evaporation of methanol yields high-purity crystals (m.p. 333–335 K) .

- Reaction monitoring : TLC or in-situ IR spectroscopy tracks acyloxy group formation .

- Scale-up adjustments : Increase acetic anhydride stoichiometry (1.2–1.5 equivalents) to compensate for side reactions .

Basic: What are the critical safety considerations when handling this compound?

Answer:

- Reactivity : Acetic anhydride and pyridine require handling in a fume hood due to corrosive and flammable properties .

- Storage : Keep under nitrogen at 2–8°C to prevent hydrolysis .

- GHS compliance : Follow P210 (avoid ignition sources) and P201/P202 (pre-handling protocols) .

Advanced: How does the crystal packing influence the physicochemical properties of this compound?

Answer:

- Hydrogen bonding : C13–H13⋯O12 interactions form infinite chains along [100], enhancing thermal stability (m.p. >330 K) .

- Van der Waals interactions : Weak forces between chains dictate solubility in nonpolar solvents (e.g., ethyl acetate) .

- Packing density : Orthorhombic lattice (Z = 4) affects dissolution kinetics and bioavailability in drug formulations .

Basic: What are the common impurities associated with this compound, and how are they identified?

Answer:

- Diastereomeric impurities : cis/trans isomers (e.g., CAS 200396-20-9 vs. SA22910) arise from incomplete stereocontrol .

- Identification : Chiral HPLC (retention time comparison) and mass spectrometry (m/z 330.44) .

- Mitigation : Recrystallization from DMF/acetic acid mixtures removes residual by-products .

Advanced: What role does this compound play in the synthesis of antiviral agents like lamivudine?

Answer:

It serves as a key intermediate in synthesizing lamivudine, a reverse transcriptase inhibitor. The (2R,5S) configuration is critical for binding to HIV-1 reverse transcriptase . Modifications to the acyloxy group (e.g., fluorocytosine derivatives) are explored to enhance antiviral activity .

Basic: How is the stereochemical integrity of the menthol moiety preserved during synthesis?

Answer:

- Chiral auxiliaries : L-menthol’s rigid cyclohexane ring prevents racemization under mild acidic conditions .

- Low-temperature reactions : Acylation at 273 K minimizes epimerization .

- Stereospecific reagents : Sodium iodide and chlorotrimethylsilane enhance diastereoselectivity .

Advanced: What computational tools are recommended for modeling this compound’s conformational dynamics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.